molecular formula C18H15N3O4 B2410349 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034362-49-5

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2410349
CAS No.: 2034362-49-5
M. Wt: 337.335
InChI Key: DLIGGCDCTJCPLX-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a unique hybrid structure, incorporating a benzodioxole moiety linked via an acetamide bridge to a furan-substituted pyrazine methyl group. The presence of these privileged heterocyclic scaffolds, commonly found in biologically active molecules, suggests potential for diverse receptor interactions . This compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications. Its complex structure indicates potential utility as a key intermediate in the synthesis of more complex chemical libraries or as a candidate for high-throughput screening against various biological targets. Researchers investigating structure-activity relationships (SAR) in neuropharmacology may find its design particularly relevant, as structurally similar compounds featuring the benzodioxole group have been explored as modulators of physiological receptors, including those involved in sensory perception like the TRPM8 (cold-menthol) receptor . Handling should be conducted by qualified personnel in accordance with laboratory safety protocols.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-17(9-12-3-4-14-16(8-12)25-11-24-14)21-10-13-18(20-6-5-19-13)15-2-1-7-23-15/h1-8H,9-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIGGCDCTJCPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Piperonal

Piperonal (benzo[d]dioxole-5-carbaldehyde) serves as a starting material. Alkylation with chloroacetic acid under Friedel-Crafts conditions yields 2-(benzo[d]dioxol-5-yl)acetic acid:

Procedure :

  • Piperonal (1.0 equiv), chloroacetic acid (1.2 equiv), and AlCl₃ (1.5 equiv) are heated in anhydrous dichloromethane at 40°C for 12 hours.
  • The crude product is purified via recrystallization from ethanol/water (4:1).

Yield : 68–72%.

Grignard Reaction Followed by Oxidation

An alternative route involves the Grignard reaction of piperonyl magnesium bromide with ethyl bromoacetate, followed by hydrolysis and oxidation:

Procedure :

  • Piperonyl bromide + Mg → piperonyl magnesium bromide.
  • Quench with ethyl bromoacetate to form ethyl 2-(benzo[d]dioxol-5-yl)acetate.
  • Saponification with NaOH yields the carboxylic acid.

Yield : 60–65%.

Synthesis of (3-(Furan-2-yl)pyrazin-2-yl)methylamine

Palladium-Catalyzed Cross-Coupling

The pyrazine core is functionalized via Suzuki-Miyaura coupling to introduce the furan group:

Procedure :

  • 3-Chloropyrazine-2-carbonitrile (1.0 equiv), furan-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) are heated at 80°C for 8 hours.
  • The nitrile intermediate is reduced to the primary amine using LiAlH₄ in THF.

Yield :

  • Coupling step: 75–80%
  • Reduction step: 85–90%.

Nucleophilic Aromatic Substitution

An alternative approach employs nucleophilic displacement of a chloropyrazine derivative with furfurylamine:

Procedure :

  • 2,3-Dichloropyrazine (1.0 equiv) reacts with furfurylamine (1.1 equiv) in DMF at 100°C for 6 hours.
  • The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 70–75%.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling 2-(benzo[d]dioxol-5-yl)acetic acid with (3-(furan-2-yl)pyrazin-2-yl)methylamine using EDCI and HOBt:

Procedure :

  • Activation : 2-(Benzo[d]dioxol-5-yl)acetic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) in DMF are stirred at 0°C for 30 minutes.
  • Coupling : (3-(Furan-2-yl)pyrazin-2-yl)methylamine (1.1 equiv) and DIPEA (2.0 equiv) are added. The mixture is stirred at room temperature for 12 hours.
  • Workup : The reaction is quenched with 10% citric acid, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 78–82%.

Acid Chloride Method

For acid-sensitive substrates, the acid chloride route is preferred:

Procedure :

  • Chlorination : 2-(Benzo[d]dioxol-5-yl)acetic acid (1.0 equiv) is treated with oxalyl chloride (1.5 equiv) and catalytic DMF in DCM at 0°C for 2 hours.
  • Aminolysis : The acid chloride is added dropwise to a solution of (3-(furan-2-yl)pyrazin-2-yl)methylamine (1.1 equiv) and pyridine (1.5 equiv) in DCM.
  • Purification : Recrystallization from methanol/water.

Yield : 80–85%.

Optimization and Challenges

Solvent and Base Selection

  • DMF vs. DCM : Polar aprotic solvents (DMF) enhance coupling efficiency but complicate purification. Non-polar solvents (DCM) favor acid chloride methods.
  • Bases : DIPEA outperforms triethylamine in suppressing racemization during EDCI-mediated couplings.

Side Reactions

  • Furan Ring Instability : Prolonged heating above 100°C induces furan decomposition. Reactions are best conducted below 80°C.
  • Pyrazine Reactivity : The electron-deficient pyrazine ring may undergo unintended nucleophilic attacks unless protected.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, pyrazine-H), 7.42 (d, J = 1.8 Hz, 1H, benzodioxole-H), 6.92–6.85 (m, 3H, furan-H), 5.98 (s, 2H, OCH₂O), 4.62 (d, J = 5.6 Hz, 2H, CH₂NH), 3.72 (s, 2H, COCH₂).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₆N₃O₄ [M+H]⁺: 374.1134, found: 374.1138.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan and pyrazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide. For instance, derivatives of related acetamides have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli12
Compound CC. albicans17

Anticancer Properties

The compound has been evaluated for its anticancer potential through various in vitro studies. Similar compounds have shown promising results against different cancer cell lines. For example, studies on related acetamides indicate that they inhibit cancer cell proliferation and induce apoptosis in tested models .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound DHeLa10
Compound EMCF-715
Compound FA54920

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, the compound is being investigated for its antitubercular activity. Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. This potential is particularly relevant given the rising incidence of drug-resistant strains .

Case Studies and Findings

  • Antimicrobial Evaluation : A study involving the synthesis of various acetamide derivatives reported that compounds with similar structures exhibited significant antibacterial activity using the disc diffusion method, highlighting their potential as therapeutic agents against resistant bacterial strains .
  • Anticancer Mechanisms : Research into the mechanisms of action for related compounds revealed that they can induce cell cycle arrest and apoptosis in cancer cells, making them candidates for further development in cancer therapy .
  • In Vivo Studies : Animal model studies have begun to explore the efficacy of these compounds in vivo, showing promise in reducing tumor size and enhancing survival rates in treated subjects .

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is unique due to its combination of benzo[d][1,3]dioxole, furan, and pyrazine rings, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various research applications.

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide (CAS No. 853351-76-5) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H17N3O5SC_{22}H_{17}N_{3}O_{5}S, with a molecular weight of 435.45 g/mol. The structural characteristics provide insights into its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from benzo[d][1,3]dioxol have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
Doxorubicin (standard drug)HepG27.46

The above table illustrates that certain derivatives exhibit lower IC50 values compared to doxorubicin, indicating a stronger cytotoxic effect against HepG2 and HCT116 cells.

The anticancer mechanisms of these compounds often involve:

  • EGFR inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) can hinder cancer cell proliferation.
  • Induction of apoptosis : Assessments using annexin V-FITC indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell cycle arrest : Studies show that these compounds can cause cell cycle arrest at specific phases, further inhibiting tumor growth.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise as an antimicrobial agent . Research indicates that derivatives with similar structures have exhibited activity against various microorganisms:

MicroorganismActivityReference
Staphylococcus aureusModerate
Candida albicansModerate
Escherichia coliWeak

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and tested them against HepG2, HCT116, and MCF7 cell lines. The results showed significant cytotoxicity with some compounds outperforming standard treatments like doxorubicin .
  • Molecular Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. Key Challenges :

  • Side Reactions : The furan moiety is sensitive to oxidation, requiring inert atmospheres (e.g., nitrogen) during coupling steps .
  • Yield Optimization : High-throughput screening of catalysts (e.g., palladium-based systems) improves efficiency in cross-coupling reactions .

Basic Research Question: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of characteristic peaks (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm, furan protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HR-MS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 406.1294 for C20_{20}H16_{16}N3_3O4_4) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Advanced Research Question: How should researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

In Vitro Antimicrobial Assays :

  • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to structurally similar compounds (Table 1) .
  • Mechanistic Studies : Fluorescence-based assays (e.g., SYTOX Green uptake) assess membrane disruption .

Pharmacological Profiling :

  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices .
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2) using fluorogenic substrates .

Q. Table 1: Comparative Biological Activity of Analogues

CompoundStructural Feature ModifiedMIC (µg/mL)
Target CompoundFull structure1.25
Lacks benzodioxole groupBenzo[d][1,3]dioxole replaced>50
Lacks pyrazine-furan groupPyrazine-furan replaced with methyl12.5

Advanced Research Question: What computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan ring’s electron-rich nature enhances reactivity at the pyrazine nitrogen .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase). The benzodioxole group shows π-π stacking with Tyr-122 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in aqueous environments .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Source of Variability : Differences in assay conditions (e.g., bacterial strain viability, solvent DMSO concentration) may skew MIC values .
  • Mitigation Strategies :
    • Standardize protocols (CLSI guidelines) for antimicrobial testing .
    • Validate purity with orthogonal methods (e.g., LC-MS vs. NMR) to exclude impurities as confounding factors .
    • Perform dose-response curves in triplicate to ensure reproducibility .

Advanced Research Question: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., furan oxidation). Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450-mediated degradation .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in PEG-400/water mixtures improves bioavailability .
  • Blood-Brain Barrier Penetration : LogP calculations (target ~2.5) and PAMPA assays predict CNS accessibility .

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